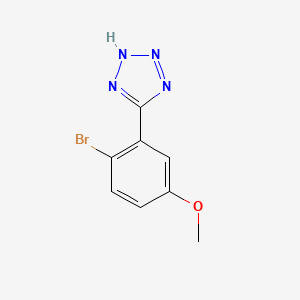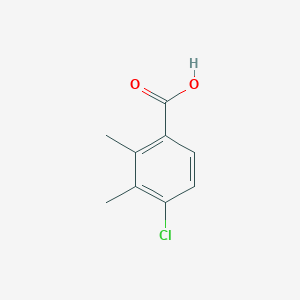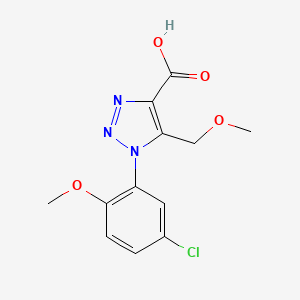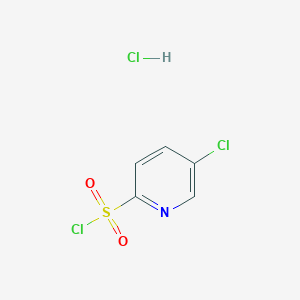
1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine
Descripción general
Descripción
“1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine” is a reagent used in the synthesis of Esaprazole analogs showing σ1 binding and neuroprotective properties in vitro . It has a molecular formula of C13H23N3O .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine” is characterized by a six-membered ring containing two opposing nitrogen atoms .Chemical Reactions Analysis
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . The synthesized oxadiazolopiperazine derivatives showed protein kinase inhibition activity .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine derivatives have demonstrated notable antibacterial activity against various strains such as S. aureus, B. subtilis, E. coli, and P. aeruginosa, as well as antifungal activity against C. albicans. This suggests potential use in combating bacterial infections and fungal diseases (Patel, Patel, & Chauhan, 2007).
Anticancer and Antituberculosis Properties
Compounds derived from 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine have shown promising results in anticancer and antituberculosis studies. Certain derivatives have exhibited in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity (Mallikarjuna, Padmashali, & Sandeep, 2014).
Potential in Inhibiting Acetyl-CoA Carboxylase
Novel derivatives of 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine have been evaluated as non-selective inhibitors of acetyl-CoA carboxylase 1/2. These compounds have shown potent inhibitory activities in enzyme and cell-based assays, indicating their potential in medical applications related to fatty acid synthesis (Chonan et al., 2011).
Photochemical Reactivity
Studies on the photochemical reactivity of 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine derivatives, such as ciprofloxacin, in aqueous solutions have been conducted. These studies provide insights into the stability and behavior of these compounds under light exposure, which is crucial for their storage and use in various applications (Mella, Fasani, & Albini, 2001).
Interaction with Magnesium Sulfate
Research on the interaction between magnesium sulfate and quinolone family members, including 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine derivatives, has been explored. This research contributes to the understanding of the chemical properties and potential applications of these compounds in various fields (Turel et al., 1996).
Mecanismo De Acción
While the specific mechanism of action for “1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine” is not explicitly stated in the sources, piperazine compounds in general are known to exert their effects by paralyzing parasites, which allows the host body to easily remove or expel the invading organism .
Safety and Hazards
Propiedades
IUPAC Name |
(4-cyclopropylpiperazin-1-yl)-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c17-13(12-3-1-2-6-14-12)16-9-7-15(8-10-16)11-4-5-11/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPPFZFJHGTMRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCN(CC2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



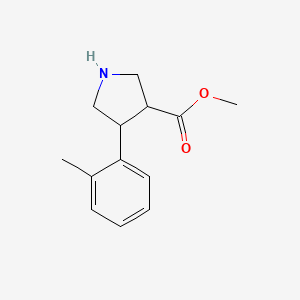
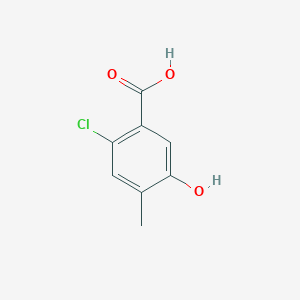

![8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1487564.png)

![5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487568.png)
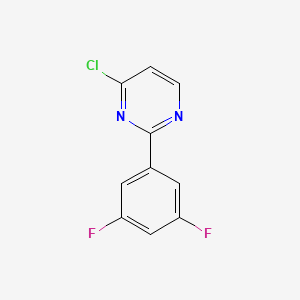
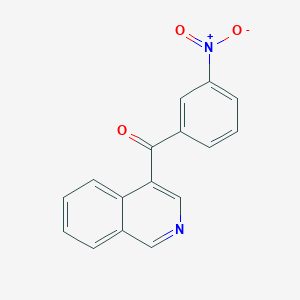
![8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B1487572.png)
